
Cyano(phenyl)methyl piperidine-1-carbodithioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyano(phenyl)methyl piperidine-1-carbodithioate is a chemical compound with the molecular formula C14H16N2S2. It is known for its unique structure, which includes a cyano group, a phenyl group, and a piperidine ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Cyano(phenyl)methyl piperidine-1-carbodithioate typically involves the reaction of piperidine with cyano(phenyl)methyl isothiocyanate. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the carbodithioate group. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure optimal yield .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for large-scale production. The product is typically purified using standard techniques such as recrystallization or chromatography to achieve the desired purity .
Analyse Des Réactions Chimiques
Types of Reactions
Cyano(phenyl)methyl piperidine-1-carbodithioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated phenyl derivatives.
Applications De Recherche Scientifique
Cyano(phenyl)methyl piperidine-1-carbodithioate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its role as a ligand in biochemical assays.
Medicine: Research is ongoing to explore its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of Cyano(phenyl)methyl piperidine-1-carbodithioate involves its interaction with various molecular targets. The cyano group can participate in nucleophilic addition reactions, while the piperidine ring can interact with biological receptors. The compound’s effects are mediated through these interactions, which can influence biochemical pathways and cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyanoacetyl piperidine: Similar structure but lacks the phenyl group.
Phenyl piperidine carbodithioate: Similar but lacks the cyano group.
Piperidine dithiocarbamate: Similar but lacks both the cyano and phenyl groups
Uniqueness
Cyano(phenyl)methyl piperidine-1-carbodithioate is unique due to the presence of both the cyano and phenyl groups, which confer distinct chemical properties and reactivity. This combination makes it a versatile intermediate in organic synthesis and a valuable compound for research and industrial applications .
Propriétés
Numéro CAS |
28280-12-8 |
|---|---|
Formule moléculaire |
C14H16N2S2 |
Poids moléculaire |
276.4 g/mol |
Nom IUPAC |
[cyano(phenyl)methyl] piperidine-1-carbodithioate |
InChI |
InChI=1S/C14H16N2S2/c15-11-13(12-7-3-1-4-8-12)18-14(17)16-9-5-2-6-10-16/h1,3-4,7-8,13H,2,5-6,9-10H2 |
Clé InChI |
YPFMXMSHWCUIJJ-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(CC1)C(=S)SC(C#N)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 4-[4-[[butan-2-yl(methyl)amino]diazenyl]phenyl]butanoate](/img/structure/B14693933.png)
![2-chloro-5-[2-[2-chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenyl]ethyl]benzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B14693937.png)
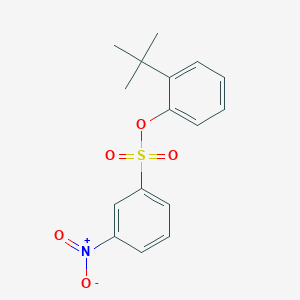

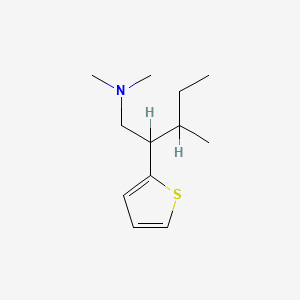

![N-[(4-chlorophenyl)carbamoyl]formamide](/img/structure/B14693980.png)
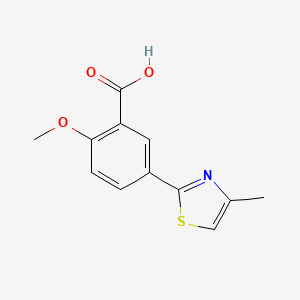
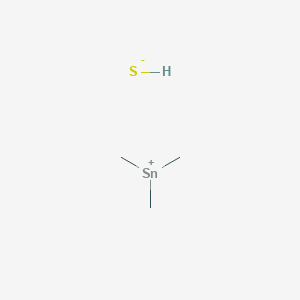
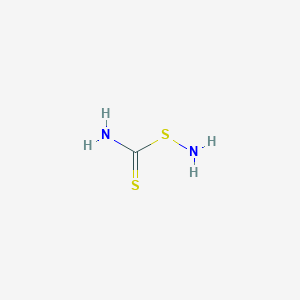
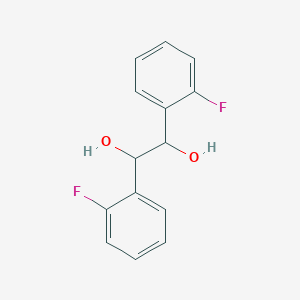

![2-Methyl-2-[(methylsulfanyl)methoxy]propane](/img/structure/B14694032.png)
![3,5-Dimethyl-4-[(E)-(2-nitrophenyl)diazenyl]-1,2-oxazole](/img/structure/B14694040.png)
